Benzene, (cyclopentylmethyl)-
CAS No.: 4410-78-0
Cat. No.: VC7975340
Molecular Formula: C12H16
Molecular Weight: 160.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4410-78-0 |
|---|---|
| Molecular Formula | C12H16 |
| Molecular Weight | 160.25 g/mol |
| IUPAC Name | cyclopentylmethylbenzene |
| Standard InChI | InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 |
| Standard InChI Key | WAAUXNSLVPBVRA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The IUPAC name for this compound is cyclopentylmethylbenzene . Common synonyms include:
The distinction between 4410-78-0 and 827-55-4 arises from positional isomerism. The former represents a single substituent (cyclopentylmethyl), while the latter (1-cyclopentyl-4-methylbenzene) features a cyclopentyl group at position 1 and a methyl group at position 4 on the benzene ring .
Molecular Structure and Descriptors
The compound’s 2D structure is defined by the SMILES notation C1CCC(C1)CC2=CC=CC=C2 , indicating a cyclopentane ring bonded to a methyl group attached to a benzene ring. Key descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 160.25 g/mol | |
| InChI Key | WAAUXNSLVPBVRA-UHFFFAOYSA-N | |
| Boiling Point | 239°C | |
| Density | 0.947 ± 0.06 g/cm³ |
Synthesis and Reaction Pathways
Friedel-Crafts Alkylation
Cyclopentylmethylbenzene is synthesized via Friedel-Crafts alkylation, where cyclopentylmethyl chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This electrophilic substitution proceeds via carbocation intermediates, with the cyclopentylmethyl group directing to the para position due to steric and electronic effects .
Alternative Routes
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Grignard Reaction: Cyclopentylmagnesium bromide reacts with benzyl halides, followed by hydrolysis .
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Hydrogenation: Reduction of cyclopentylmethylbenzene derivatives (e.g., styrene analogs) using palladium catalysts .
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 239°C , higher than unsubstituted benzene (80.1°C) due to increased molecular weight and van der Waals interactions. Its density (0.947 g/cm³) aligns with alkyl-substituted aromatics .
Spectroscopic Data
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Mass Spectrometry: Dominant fragments at m/z 160 (molecular ion) and 105 (benzyl fragment) .
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UV-Vis: Absorbance maxima near 265 nm, characteristic of benzene π→π* transitions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Cyclopentylmethylbenzene derivatives are precursors to bioactive molecules. For example, Metcaraphen (a muscarinic receptor antagonist) incorporates its structure . The trifluoromethyl analog (CAS 957208-65-0) is used in S1P1 receptor antagonists for autoimmune therapies.
Organic Synthesis
The compound serves as a building block in:
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Skin corrosion | H314 | Wear gloves/eye protection |
| Respiratory | H335 | Use in ventilated areas |
| Toxicity (oral) | H302 | Avoid ingestion |
Comparative Analysis with Isomers
Cyclopentylbenzene vs. Cyclopentylmethylbenzene
Cyclopentylbenzene (CAS 700-88-9, ) lacks the methyl bridge, resulting in lower molecular weight (146.23 g/mol) and boiling point (207°C) . Its ionization energy (7.9 eV) contrasts with cyclopentylmethylbenzene’s stability due to hyperconjugation.
1-Cyclopentyl-4-methylbenzene
This isomer (CAS 827-55-4) exhibits similar physical properties but distinct reactivity in electrophilic substitution due to steric hindrance from the methyl group .
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